2-Nitro-5-(trimethylstannyl)pyridine

Stille Coupling Transmetalation Kinetics Organotin Reagents

2-Nitro-5-(trimethylstannyl)pyridine (CAS 660848-02-2) is a nitro-substituted pyridine organotin compound, specifically a heteroaryl stannane, utilized as a synthetic building block in palladium-catalyzed Stille cross-coupling reactions. It bears a reactive trimethylstannyl group at the 5-position and an electron-withdrawing nitro group at the 2-position of the pyridine ring.

Molecular Formula C8H12N2O2Sn
Molecular Weight 286.90 g/mol
CAS No. 660848-02-2
Cat. No. B12517769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-(trimethylstannyl)pyridine
CAS660848-02-2
Molecular FormulaC8H12N2O2Sn
Molecular Weight286.90 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C1=CN=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C5H3N2O2.3CH3.Sn/c8-7(9)5-3-1-2-4-6-5;;;;/h1,3-4H;3*1H3;
InChIKeyLVKULOAWWNSQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-5-(trimethylstannyl)pyridine (CAS 660848-02-2) Procurement-Relevant Identity and Key Differentiator Summary


2-Nitro-5-(trimethylstannyl)pyridine (CAS 660848-02-2) is a nitro-substituted pyridine organotin compound, specifically a heteroaryl stannane, utilized as a synthetic building block in palladium-catalyzed Stille cross-coupling reactions . It bears a reactive trimethylstannyl group at the 5-position and an electron-withdrawing nitro group at the 2-position of the pyridine ring. The trimethylstannyl moiety imparts a distinct reactivity profile compared to the more common tributylstannyl reagents: trimethylstannyl compounds exhibit higher transmetalation reactivity and yield simpler ¹H-NMR spectra for easier reaction monitoring, albeit with significantly higher acute toxicity [1].

Why Generic Substitution Fails for 2-Nitro-5-(trimethylstannyl)pyridine: The Nitro-Stannane Reactivity Snag


The assumption that any 5-stannylated 2-nitropyridine is interchangeable for Stille coupling ignores two critical factors: the identity of the tin alkyl ligand and the incompatibility of the alternative electrophile strategy. Trimethylstannyl reagents are documented to exhibit higher reactivity than their tributylstannyl counterparts due to more facile transmetalation, meaning reaction rates and yields can differ substantially under otherwise identical conditions [1]. Furthermore, the conceptually simple alternative—using 2-chloro-5-nitropyridine as a Stille electrophile—suffers from severe yield penalties: experimental reports specifically describe Pd-catalyzed Stille and Negishi couplings of 2-chloro-5-nitropyridine as yielding “low to extremely low” product, often failing entirely [2]. Thus, substituting the stannane nucleophile or inverting the coupling polarity introduces distinct reactivity barriers that cannot be assumed to be equivalent.

Quantitative Performance Evidence for 2-Nitro-5-(trimethylstannyl)pyridine Against Key Comparators


Transmetalation Reactivity Edge: Trimethylstannyl vs. Tributylstannyl in Stille Coupling

In palladium-catalyzed Stille couplings, the trimethylstannyl group present in the target compound offers a well-established transmetalation reactivity advantage over the commonly used tributylstannyl group. This is a class-level property: the relative rate of ligand transfer from tin to palladium is higher for trimethylstannyl derivatives. This translates into faster coupling kinetics and the potential for higher yields under milder conditions [1].

Stille Coupling Transmetalation Kinetics Organotin Reagents

Analytical Simplification: Simplified ¹H-NMR Monitoring with Trimethylstannyl Reagents

An often-overlooked advantage of trimethylstannyl reagents is the simplicity of their ¹H-NMR spectra compared to tributylstannyl equivalents. The trimethylstannyl protons appear as a single sharp singlet, whereas the butyl chains of tributylstannyl compounds produce complex overlapping multiplets that can obscure product signals. This difference, while not quantified as a single number, has practical weight for reaction monitoring and purity assessment [1].

NMR Spectroscopy Reaction Monitoring Organotin Analysis

Strategic Advantage Over Electrophile Reversal: 2-Chloro-5-nitropyridine Stille Coupling Fails

A practical alternative to using 2-nitro-5-(trimethylstannyl)pyridine as a nucleophilic coupling partner is to use 2-chloro-5-nitropyridine as an electrophilic partner. However, experimental reports explicitly describe Pd-catalyzed Stille and Negishi couplings of 2-chloro-5-nitropyridine as producing yields that are “low to extremely low (you can say: not existing)” [1]. This is attributed to the electron-deficient nature of the nitropyridine ring, which deactivates the aryl chloride toward oxidative addition. The stannane nucleophile approach thus represents a critical strategic enabler, avoiding this documented failure mode.

Cross-Coupling Compatibility Nitro Group Tolerance Synthetic Strategy

Regiospecific Introduction of the 2-Nitropyridine Moiety via the Stille Stannane Approach

The value proposition of 2-nitro-5-(trimethylstannyl)pyridine lies in its enabling role for regiochemically defined synthesis of 5-aryl-2-nitropyridines. The placement of the stannane at the 5-position ensures that subsequent cross-coupling selectively transfers the 2-nitropyridinyl fragment to an electrophilic partner. This contrasts with alternative strategies (e.g., Suzuki coupling of 2-nitropyridin-5-ylboronic acids), where boronic acid instability, protodeboronation, and difficult purification can erode coupling efficiency. While direct comparative data for this exact reagent are not yet published, the broader literature establishes that trimethylstannyl heterocycles serve as privileged intermediates for highly functionalized pyridine derivatives, particularly in medicinal chemistry programs targeting kinase inhibitors and other bioactive scaffolds .

Regioselective Synthesis Heterocycle Construction Medicinal Chemistry

Toxicity-Handling Trade-off: Acute Toxicity of Trimethylstannyl vs. Tributylstannyl Compounds

A critical procurement and safety consideration is that 2-nitro-5-(trimethylstannyl)pyridine, by virtue of its trimethylstannyl group, carries a significantly higher acute toxicity compared to the tributylstannyl alternatives. Sources consistently state that trimethylstannyl compounds are on the order of ~1000× more toxic than their tributylstannyl counterparts [1]. This imposes stricter handling, storage, and waste disposal requirements. However, the synthetic superiority in terms of reactivity and analytical simplicity (Evidence Items 1 and 2) means this risk is often accepted in discovery chemistry when the synthetic challenge justifies it.

Safety Profile Handling Requirements Risk Assessment

Highest-Value Research and Industrial Scenarios for 2-Nitro-5-(trimethylstannyl)pyridine (660848-02-2)


Medicinal Chemistry: Synthesis of 5-Aryl-2-nitropyridine Building Blocks for Kinase Inhibitor Scaffolds

The regioselective installation of aryl groups at the 5-position of 2-nitropyridine is a recurrent motif in kinase inhibitor discovery programs, where the nitro group serves as a precursor to the essential amino or amido functionality. 2-Nitro-5-(trimethylstannyl)pyridine enables reliable Stille coupling at this position, whereas alternative electrophile-based approaches (e.g., using 2-chloro-5-nitropyridine) have been reported to fail [1]. The trimethylstannyl variant’s higher reactivity compared to tributylstannyl analogs [2] can also be decisive for coupling sluggish, electron-rich, or sterically hindered aryl halides that are common in medicinal chemistry. This makes the reagent a strategic enabling tool for SAR exploration and lead optimization campaigns.

Heterocyclic Ligand Synthesis for Coordination Chemistry and Materials Science

The synthesis of bipyridine and polypyridine ligands, which are ubiquitous in coordination chemistry, supramolecular materials, and dye-sensitized solar cells, can be efficiently achieved via Stille coupling of trimethylstannylpyridines. Yamamoto et al. demonstrated that trimethylstannylpyridines react with bromopyridines in the presence of Pd(PPh₃)₄ to afford bipyridines in moderate to good yields, a literature precedent that directly supports the viability of 2-nitro-5-(trimethylstannyl)pyridine as a monomeric building block for functionalized ligands . The nitro group offers a convenient handle for post-coupling functionalization (reduction, acylation, diazotization), further broadening the accessible ligand diversity.

Process Chemistry: Route-Scouting for Pyrrolopyridine Antiviral Intermediates

Recent patent activity discloses the use of 2-nitro-5-(trimethylstannyl)pyridine or closely related stannylated nitropyridines as intermediates in the synthesis of pyrrolopyridine derivatives with antiviral activity [3]. These patent methods emphasize high-yielding, column-free purification steps suitable for scale-up, which underscores the compound’s relevance to process chemistry where robust coupling chemistry is paramount. Procurement of the specific trimethylstannyl variant (rather than the tributyl analog) may be specified in these patent routes to maximize coupling yield and simplify in-process analytical monitoring.

Academic and Industrial High-Throughput Experimentation (HTE) in Cross-Coupling Optimization

In HTE laboratories that systematically screen coupling partners, ligands, and conditions, the trimethylstannyl group’s intrinsically higher reactivity and simplified NMR signal [2] translate into practical advantages: fewer failed reactions, faster iterative optimization by ¹H-NMR plate-reading, and unambiguous identification of product peaks even in complex reaction mixtures. Procurement of 2-nitro-5-(trimethylstannyl)pyridine as a standardized stannane building block for these workflows can reduce method development time and improve dataset quality, providing both scientific and economic benefits.

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